Cas no 101654-39-1 (Benzene, 1,2,3-tribromo-4-chloro-)

Benzene, 1,2,3-tribromo-4-chloro-, is a halogenated aromatic compound characterized by the substitution of three bromine atoms and one chlorine atom on the benzene ring. This structure imparts high reactivity, making it a valuable intermediate in organic synthesis, particularly for further functionalization or cross-coupling reactions. The presence of multiple halogens enhances its utility in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its well-defined molecular structure ensures consistent performance in synthetic applications. The compound’s stability under standard conditions facilitates handling and storage, while its distinct substitution pattern allows for selective reactivity in targeted chemical transformations.
Benzene, 1,2,3-tribromo-4-chloro- structure
101654-39-1 structure
Product Name:Benzene, 1,2,3-tribromo-4-chloro-
CAS No:101654-39-1
MF:C6H2Br3Cl
MW:349.24507856369
CID:3556338
Update Time:2025-06-07

Benzene, 1,2,3-tribromo-4-chloro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1,2,3-tribromo-4-chloro-
    • Inchi: 1S/C6H2Br3Cl/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
    • InChI Key: OCZZOCFKNXICNU-UHFFFAOYSA-N
    • SMILES: C1(Br)=CC=C(Cl)C(Br)=C1Br

Computed Properties

  • Exact Mass: 347.73747g/mol
  • Monoisotopic Mass: 345.73952g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 349.24g/mol
  • XLogP3: 4.6
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 2.329±0.06 g/cm3(Predicted)
  • Boiling Point: 316.2±37.0 °C(Predicted)

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